Cas no 2089505-80-4 (4-2-(4-fluorophenyl)ethenylpiperidine)

4-2-(4-Fluorophenyl)ethenylpiperidine is a fluorinated piperidine derivative with potential applications in pharmaceutical and organic synthesis. Its structure, featuring a fluorophenyl ethenyl group attached to a piperidine core, offers versatility as an intermediate in the development of bioactive compounds. The fluorine substitution enhances metabolic stability and binding affinity, making it valuable for medicinal chemistry research. The compound's rigid aromatic system and basic nitrogen center facilitate interactions with biological targets, particularly in CNS-related studies. It is suitable for use in cross-coupling reactions and as a scaffold for further functionalization. High purity and well-defined stereochemistry ensure reproducibility in research applications. Proper handling under inert conditions is recommended due to its sensitivity.
4-2-(4-fluorophenyl)ethenylpiperidine structure
2089505-80-4 structure
Product Name:4-2-(4-fluorophenyl)ethenylpiperidine
CAS No:2089505-80-4
MF:C13H16FN
MW:205.271246910095
CID:6276056
PubChem ID:59686472
Update Time:2025-06-12

4-2-(4-fluorophenyl)ethenylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 4-2-(4-fluorophenyl)ethenylpiperidine
    • SCHEMBL5213208
    • 2089505-80-4
    • 4-[2-(4-fluorophenyl)ethenyl]piperidine
    • EN300-1852124
    • Inchi: 1S/C13H16FN/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h1-6,12,15H,7-10H2/b2-1+
    • InChI Key: AAZHJSXHYKBGJM-OWOJBTEDSA-N
    • SMILES: FC1C=CC(=CC=1)/C=C/C1CCNCC1

Computed Properties

  • Exact Mass: 205.126677677g/mol
  • Monoisotopic Mass: 205.126677677g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 12Ų

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Additional information on 4-2-(4-fluorophenyl)ethenylpiperidine

Introduction to Compound with CAS No. 2089505-80-4 and Product Name: 4-2-(4-fluorophenyl)ethenylpiperidine

The compound with the CAS number 2089505-80-4 and the product name 4-2-(4-fluorophenyl)ethenylpiperidine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of 4-2-(4-fluorophenyl)ethenylpiperidine incorporates a piperidine ring, which is a common pharmacophore in many bioactive molecules, alongside an ethenyl group and a fluorophenyl moiety. These structural elements contribute to its distinctive chemical behavior and biological activity.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of novel compounds that combine different pharmacophoric elements to enhance therapeutic efficacy. The presence of the fluorophenyl group in 4-2-(4-fluorophenyl)ethenylpiperidine is particularly noteworthy, as fluorine substitution can significantly influence the metabolic stability, binding affinity, and overall pharmacokinetic properties of a molecule. This has led to extensive research into fluorinated derivatives as potential drug candidates.

One of the most compelling aspects of 4-2-(4-fluorophenyl)ethenylpiperidine is its potential role in the development of new therapeutic agents. The piperidine ring is well-known for its presence in numerous FDA-approved drugs, owing to its ability to enhance bioavailability and interact favorably with biological targets. The ethenyl group introduces additional functionalization possibilities, allowing for further derivatization to tailor specific biological activities. This flexibility makes 4-2-(4-fluorophenyl)ethenylpiperidine a valuable scaffold for medicinal chemists seeking to design novel compounds.

Recent studies have highlighted the importance of fluorinated aromatic rings in medicinal chemistry. The fluorophenyl moiety in 4-2-(4-fluorophenyl)ethenylpiperidine has been shown to improve metabolic stability by preventing oxidative degradation. Additionally, fluorine atoms can enhance binding interactions with biological targets due to their ability to increase lipophilicity and electronic effects. These properties have been leveraged in the development of various small-molecule drugs targeting neurological disorders, cancer, and infectious diseases.

The synthesis of 4-2-(4-fluorophenyl)ethenylpiperidine involves sophisticated organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only ensure the production of high-quality material but also provide insights into potential modifications for further drug development.

In terms of biological activity, preliminary studies on 4-2-(4-fluorophenyl)ethenylpiperidine have revealed promising results in several therapeutic areas. The compound exhibits notable interactions with certain enzymes and receptors, suggesting potential applications in treating conditions such as depression, anxiety disorders, and neurodegenerative diseases. Furthermore, its structural similarity to known bioactive molecules makes it an attractive candidate for structure-based drug design.

The pharmacokinetic profile of 4-2-(4-fluorophenyl)ethenylpiperidine is another critical aspect that has been extensively evaluated. Studies indicate that the compound demonstrates favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for successful drug development. The presence of the piperidine ring enhances solubility and bioavailability, while the fluorine atom contributes to prolonged half-life and reduced clearance rates.

Future research on 4-2-(4-fluorophenyl)ethenylpiperidine will likely focus on optimizing its pharmacological properties through structural modifications. By fine-tuning the substituents on the piperidine ring and ethenyl group, researchers aim to enhance target specificity and minimize off-target effects. Additionally, exploring novel synthetic routes could lead to more cost-effective and scalable production methods.

The broader implications of this compound extend beyond immediate therapeutic applications. Its unique structure provides valuable insights into molecular interactions at a fundamental level, contributing to our understanding of drug-receptor binding mechanisms. Such knowledge is crucial for developing next-generation drugs with improved efficacy and safety profiles.

In conclusion, 2089505-80-4and product name: 4-2-( 4-fluoropheny l) etheny lpip erid ine represent a significant advancement in pharmaceutical chemistry with far-reaching implications for drug development. Their unique structural features and promising biological activities make them highly valuable candidates for further research and clinical investigation.

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